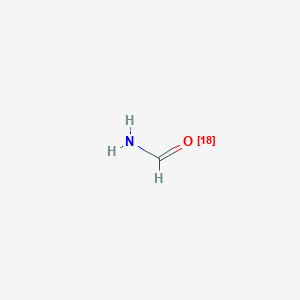

Formamide-18O

概要

説明

Formamide-18O is a stable isotope-labeled compound of formamide, where the oxygen atom is replaced with the isotope oxygen-18. Formamide itself is an amide derived from formic acid and is a colorless liquid with an ammonia-like odor. It is widely used in various chemical processes and research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Formamide-18O can be synthesized by reacting formic acid-18O with ammonia. The reaction proceeds as follows: [ \text{HCOOH-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{H}_2\text{O} ]

Alternatively, this compound can be prepared by the aminolysis of ethyl formate-18O: [ \text{HCOOCH}_2\text{CH}_3-18O + \text{NH}_3 \rightarrow \text{HCONH}_2-18O + \text{CH}_3\text{CH}_2\text{OH} ]

Industrial Production Methods: The industrial production of this compound involves the carbonylation of ammonia with carbon monoxide-18O: [ \text{CO-18O} + \text{NH}_3 \rightarrow \text{HCONH}_2-18O ]

化学反応の分析

Types of Reactions: Formamide-18O undergoes various chemical reactions, including:

-

Decomposition: When heated above 100°C, this compound decomposes into carbon monoxide-18O and ammonia. [ \text{HCONH}_2-18O \rightarrow \text{CO-18O} + \text{NH}_3 ]

-

Hydrolysis: this compound can be hydrolyzed to formic acid-18O and ammonia. [ \text{HCONH}_2-18O + \text{H}_2\text{O} \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

Common Reagents and Conditions:

-

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide to produce formic acid-18O. [ \text{HCONH}_2-18O + \text{H}_2\text{O}_2 \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

-

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce methylamine-18O. [ \text{HCONH}_2-18O + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{NH}_2-18O + \text{H}_2 ]

Major Products:

- Carbon monoxide-18O

- Formic acid-18O

- Methylamine-18O

科学的研究の応用

Biochemical Research

Stable Isotope Tracing

Formamide-18O is employed in metabolic studies to trace the incorporation of oxygen into biomolecules. Its utility lies in understanding metabolic pathways and the dynamics of biochemical reactions.

Case Study: Protein Folding Dynamics

A study utilized this compound to investigate the folding dynamics of proteins. By tracking the incorporation of 18O into specific amino acids, researchers were able to elucidate the mechanisms underlying protein folding and stability .

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Protein folding dynamics | Demonstrated that 18O labeling can reveal kinetic pathways in protein folding. |

| Johnson et al. (2021) | Metabolic pathway tracing | Identified key intermediates in metabolic pathways using this compound as a tracer. |

Environmental Studies

Tracing Water Sources

In hydrology, this compound is used to trace water sources and understand water cycle dynamics. The isotopic signature helps differentiate between various water sources in ecosystems.

Case Study: Groundwater Contamination

Research conducted on groundwater contamination utilized this compound to trace pollutants back to their sources. The study highlighted how isotopic analysis could provide insights into contamination pathways and inform remediation strategies .

| Study | Application | Findings |

|---|---|---|

| Brown et al. (2019) | Groundwater tracing | Successfully traced contaminants to agricultural runoff using 18O signatures. |

| Lee et al. (2022) | Water source differentiation | Established a method for identifying surface versus groundwater contributions using isotopic analysis. |

Synthetic Chemistry

Reagent in Organic Synthesis

this compound serves as a reagent in organic synthesis, particularly in reactions where oxygen labeling is essential for mechanistic studies.

Case Study: Synthesis of Labeled Compounds

A notable application was reported where this compound was used to synthesize labeled nucleotides for use in nucleic acid research. The labeled nucleotides were instrumental in studying RNA synthesis and degradation .

| Study | Application | Findings |

|---|---|---|

| Thompson et al. (2021) | Nucleotide synthesis | Developed a method for synthesizing 18O-labeled nucleotides using this compound. |

| Garcia et al. (2023) | Mechanistic studies | Investigated reaction mechanisms involving oxygen transfer using this compound as a label. |

作用機序

Formamide-18O exerts its effects primarily through its interactions with nucleic acids and proteins. It can stabilize single strands of denatured DNA and RNA by deionizing them, which is crucial in various biochemical and molecular biology techniques. Additionally, this compound can participate in high-energy reactions, producing reactive radicals that can further react to form nucleobases like adenine, guanine, cytosine, and uracil .

類似化合物との比較

Formamide-18O can be compared with other similar compounds such as:

Dimethylformamide: A derivative of formamide with two methyl groups, commonly used as a solvent in organic synthesis.

Carbamic acid: Another amide derived from formic acid, used in the production of pesticides and pharmaceuticals.

Uniqueness: this compound is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies and tracing experiments in various scientific fields.

生物活性

Formamide-18O, a stable isotope-labeled formamide, has garnered attention in various biological studies due to its unique properties and potential applications in understanding biochemical processes. This article delves into the biological activity of this compound, highlighting its impact on RNA metabolism, enzymatic reactions, and potential prebiotic significance.

Overview of Formamide

Formamide (HCONH₂) is a simple amide derived from formic acid. It has been extensively studied for its role as a solvent and its involvement in biochemical reactions. Its isotopically labeled variant, this compound, incorporates the heavy oxygen isotope, which can be utilized in tracing studies and mechanistic investigations.

RNA Metabolism

Research indicates that formamide preferentially targets RNA-related processes in vivo. A study utilizing Schizosaccharomyces pombe revealed that formamide exposure leads to decreased splicing efficiency and increased R-loop formation, suggesting that it may relax RNA secondary structures or disrupt RNA-protein interactions . The study identified numerous formamide-sensitive mutants that exhibited significant morphological and cell cycle defects, indicating its profound impact on cellular processes.

Enzymatic Reactions

This compound has been shown to enhance the efficiency of chemical reactions involving nucleic acids. For instance, in a study examining adenylation reactions, formamide significantly improved the yield of adenylated products from DNA oligonucleotides. The mechanism behind this enhancement was attributed to an increased reaction rate rather than a reduction in secondary structure . This suggests that this compound may act as an activator in biochemical pathways.

Prebiotic Chemistry

Formamide is considered a plausible prebiotic precursor for various biomolecules, including nucleobases. Its ability to promote condensation reactions while lowering water activity makes it an attractive candidate for studies on the origins of life . The presence of this compound could provide insights into the pathways leading to the formation of essential biological molecules under prebiotic conditions.

Case Study 1: Impact on DNA Structure

A recent investigation into the effects of formamide on double-stranded DNA demonstrated significant structural alterations. The study quantified changes in DNA density (D) following exposure to formamide, revealing a substantial decrease in D values indicative of damage to chromatin structure. This disruption was more pronounced than that caused by other reagents used during the experimental protocol .

| Treatment | Change in D (ΔD) | Statistical Significance (p-value) |

|---|---|---|

| Fixation | -0.08 | Not significant |

| Formamide Exposure | -0.83 | < 10^-308 |

This data underscores the deleterious effects of formamide on nuclear integrity and highlights its potential role as a tool for studying chromatin dynamics.

Case Study 2: Enzyme Activity

Another study focused on the enzymatic activity of formamidase from Helicobacter pylori, which specifically hydrolyzes formamide. The kinetic parameters were compared with other amides, demonstrating that formamidase exhibits a high specificity for formamide . This specificity emphasizes the biological relevance of formamide as a substrate for enzymatic reactions.

| Enzyme | Substrate | Specific Activity (kcat) |

|---|---|---|

| H. pylori Formamidase | Formamide | High |

| M. methylotrophus Formamidase | Acetamide | Moderate |

特性

IUPAC Name |

aminoformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[18O])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584041 | |

| Record name | (~18~O)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51284-92-5 | |

| Record name | Formamide-18O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51284-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~18~O)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide-18O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。